molecular formula C7H8BrNO2S B13316099 Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate

Cat. No.: B13316099
M. Wt: 250.12 g/mol
InChI Key: WXYOXGMRXRPQHT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate is a chemical compound with the molecular formula C7H8BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate typically involves the bromination of thiophene followed by the introduction of the amino and ester functional groups. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the amino and ester groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromothiophen-3-yl)acetate
  • (5-bromothiophen-2-yl)methylamine

Uniqueness

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate is unique due to the presence of both an amino group and an ester group on the thiophene ring. This dual functionality allows for versatile chemical modifications and applications in various fields. The bromine atom at the 5-position also provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromothiophen-3-yl)acetate

InChI

InChI=1S/C7H8BrNO2S/c1-11-7(10)6(9)4-2-5(8)12-3-4/h2-3,6H,9H2,1H3

InChI Key

WXYOXGMRXRPQHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC(=C1)Br)N

Origin of Product

United States

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